2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-nitrobenzylamine derivatives. This reaction often involves the use of reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
Alkylation: The next step involves the alkylation of the indazole core with an appropriate alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions. This step introduces the propan-2-amine moiety.
Hydrochloride Salt Formation: Finally, the free base of 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indazol-3-yl)ethanamine hydrochloride
- 2-(1-Methyl-1H-indazol-3-yl)ethanamine hydrochloride
- 2-(1H-Indazol-3-yl)propan-2-amine hydrochloride
Uniqueness
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride is unique due to the presence of the 1-methyl group on the indazole ring, which can influence its binding affinity and selectivity towards specific biological targets. This structural modification can result in distinct pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
2-(1-methylindazol-3-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10;/h4-7H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXXUNFHKOTZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN(C2=CC=CC=C21)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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